N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMMOAKRTGRWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674854 | |
| Record name | N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-47-8 | |
| Record name | N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boronic Acid Derivative Formation
Starting Materials : The synthesis begins with the preparation of the boronic acid derivative. This involves reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenyl boronic acid derivative under suitable conditions.
Reaction Conditions : The reaction often requires an inert atmosphere and may involve the use of palladium catalysts and bases like potassium acetate in solvents such as 1,4-dioxane.
Amination Reaction
Introduction of the Methyl Group : The boronic acid derivative is then subjected to an amination reaction with methylamine to introduce the methyl group. This step may require careful control of temperature and pH to ensure optimal yield.
Purification : The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Detailed Synthesis Protocol
Given the lack of specific literature on this compound, a general protocol based on similar compounds can be proposed:
Step 1: Preparation of the Boronic Acid Derivative
| Reagent | Quantity | Conditions |
|---|---|---|
| 2-(4-Bromophenyl)pyridine | 15 g | Inert atmosphere, reflux |
| Bis(pinacolato)diboron | 19.5 g | Pd(OAc)₂ catalyst, KOAc base |
| 1,4-Dioxane | 64 ml | Under nitrogen, reflux for 2 hours |
Step 2: Amination Reaction
| Reagent | Quantity | Conditions |
|---|---|---|
| Boronic Acid Derivative | 11.2 g | Inert atmosphere, room temperature |
| Methylamine | Excess | Controlled pH, stirring for several hours |
Step 3: Purification
| Method | Solvent | Conditions |
|---|---|---|
| Column Chromatography | Toluene | Activated carbon column |
| Recrystallization | Ethanol | Cooling slowly |
Analysis and Characterization
The characterization of this compound involves various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to confirm the structure by identifying specific proton and carbon signals.
Mass Spectrometry (MS) : This technique helps in determining the molecular weight and confirming the presence of the boron atom.
Infrared Spectroscopy (IR) : Useful for identifying functional groups, such as the B-O stretching bands.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has been investigated for its role as a pharmaceutical intermediate. Its boron-containing moiety enhances the compound's ability to interact with biological targets. Research indicates that compounds with boron functionality can exhibit improved pharmacological properties due to their ability to form stable complexes with biomolecules .
Case Study: Anticancer Agents
In studies focusing on anticancer agents, derivatives of this compound have shown promising results in inhibiting tumor growth. The incorporation of the dioxaborolane group has been linked to increased selectivity and potency against cancer cell lines .
2. Neuropharmacology
Research into neuropharmacological applications has highlighted the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in therapies for conditions such as Alzheimer's disease and schizophrenia .
Materials Science
1. Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and advanced composite materials .
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Application Areas | Coatings, Composites |
Organic Synthesis
1. Cross-Coupling Reactions
this compound serves as an effective reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This property is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .
Case Study: Synthesis of Biologically Active Compounds
In synthetic methodologies aimed at creating biologically active compounds, this reagent has been utilized to construct intricate molecular frameworks efficiently. Its role in facilitating selective reactions has been documented in several peer-reviewed studies .
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine involves its role as a boronic ester. In Suzuki-Miyaura coupling, it acts as a boron source, facilitating the formation of biaryl compounds through the transmetalation step with palladium catalysts. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position on the Phenyl Ring
Ortho vs. Para/Meta Substitution
- CAS 1454653-59-8 : N-Methyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (meta-substituted)
Fluorine-Substituted Analog
- Molecular formula: C₁₄H₂₁BFNO₂ .
Amine Group Modifications
N,N-Dimethyl vs. N-Methyl
- N,N-Dimethyl-1-(2-boronatephenyl)methanamine (CAS 129636-11-9) Structural Difference: Replacement of N-methyl with N,N-dimethyl increases lipophilicity (logP: ~2.5 vs. ~2.0 for N-methyl) .
Heterocyclic Variants
Comparative Data Table
Reactivity in Cross-Coupling Reactions
Pharmacological Potential
Biological Activity
N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaborolane moiety, which is known for its role in medicinal chemistry as a bioisostere for carboxylic acids. The presence of the N-methyl group and the phenyl ring contributes to its lipophilicity and biological activity.
Research indicates that compounds containing a dioxaborolane structure can interact with various biological targets. The specific mechanisms for this compound may include:
- Inhibition of Kinases : Similar compounds have shown inhibitory activity against kinases such as GSK-3β and IKK-β, which are involved in cellular signaling pathways related to cancer and inflammation .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines like IL-6 and nitric oxide (NO) in microglial cells .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- GSK-3β Inhibitory Activity : A study highlighted the compound's ability to inhibit GSK-3β with an IC50 of 8 nM. This suggests potential applications in treating neurodegenerative diseases where GSK-3β is implicated .
- Cytotoxicity Assessment : In experiments with HT-22 neuronal cells and BV-2 microglial cells, the compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM. This is crucial for therapeutic applications where cell viability is essential .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is vital for its development as a therapeutic agent. Preliminary data suggest:
Q & A
Q. What are the primary synthetic routes for preparing N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for coupling with aryl halides or triflates. Key steps include:
- Boronate ester formation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via transesterification or direct borylation of a phenyl precursor .
- Amine functionalization : Methylation of the methanamine group using reductive amination or alkylation with methyl iodide under basic conditions . Example protocol: Aryl halides are reacted with pinacol borane in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in THF/water mixtures .
Q. How is the compound characterized to confirm structural integrity post-synthesis?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:
- ¹H/¹³C NMR : Boronate ester protons (δ 1.0–1.3 ppm for pinacol methyl groups) and methanamine methyl groups (δ 2.2–2.5 ppm) are diagnostic .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the intact boronate ester .
- High-Resolution MS (HRMS) : Validates molecular weight (e.g., calculated for C₁₅H₂₃BNO₂: 262.16 g/mol) . Purity is assessed via HPLC (>95% purity thresholds are typical) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronate ester in complex systems?
Optimization involves:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., SPhos) improves yields in sterically hindered systems .
- Solvent systems : Mixed solvents (e.g., DME/H₂O) enhance solubility and reduce side reactions .
- Base choice : K₃PO₄ or Cs₂CO₃ increases coupling efficiency in electron-deficient aryl partners . Example : A 2024 study achieved 89% yield using Pd(OAc)₂, SPhos, and Cs₂CO₃ in DME/H₂O at 80°C .
Q. What strategies mitigate hydrolytic instability of the boronate ester during reactions?
Key approaches include:
Q. How does the compound’s electronic structure influence its reactivity in donor-acceptor systems?
The boronate ester acts as an electron-deficient site , enabling charge-transfer interactions in meta-terphenyl-linked dyads. Computational studies (DFT) show:
- Reduced HOMO-LUMO gap : Enhances intramolecular charge transfer when paired with electron-rich donors (e.g., triphenylamine) .
- Applications : Used in organic electronics for tunable optoelectronic properties .
Methodological Challenges
Q. How are competing side reactions (e.g., protodeboronation) managed during coupling?
Q. What analytical methods resolve discrepancies in reported reaction yields?
- Reaction monitoring : In situ ¹¹B NMR tracks boronate ester consumption .
- Byproduct analysis : LC-MS identifies hydrolyzed or dimerized species . Case study : A 2022 protocol reported 33% yield due to competing allylboration; optimizing stoichiometry (2:1 aryl halide:boronate) increased yield to 67% .
Applications in Research
Q. How is the compound utilized in molecular sensor design?
The boronate ester enables selective binding to diols (e.g., lactate) in sensors:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
